![molecular formula C18H21ClN2O3S2 B4893461 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4893461.png)
3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide
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Overview
Description
3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide, also known as CP-122,721, is a chemical compound that has been widely studied for its potential therapeutic effects. It belongs to the class of compounds known as piperidines, which are commonly used in medicinal chemistry due to their diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide is not fully understood, but it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in the transmission of pain signals and is also involved in the regulation of mood and cognition. By blocking the NMDA receptor, 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide may reduce pain and inflammation, as well as improve cognitive function and reduce psychotic symptoms.
Biochemical and Physiological Effects:
3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. Additionally, 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide has been found to have a neuroprotective effect, potentially reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide is its potent analgesic and anti-inflammatory properties, making it a valuable tool for studying pain and inflammation in animal models. It is also relatively easy to synthesize and has a high degree of purity, making it suitable for use in a wide range of experiments. However, one of the limitations of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide is its specificity for the NMDA receptor, which may limit its usefulness in studying other aspects of pain and inflammation.
Future Directions
There are several potential future directions for research on 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide. One area of interest is the development of more selective NMDA receptor antagonists that may have fewer side effects than 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide. Another area of interest is the investigation of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide's potential as a treatment for other diseases, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide and its potential applications in the field of neuroscience.
Synthesis Methods
The synthesis of 3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide involves the reaction of 1-(5-chloro-2-thienyl)sulfonyl-4-piperidinylamine with N-phenylpropanamide. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure maximum yield and purity. The resulting compound is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain conditions such as neuropathic pain and osteoarthritis. It has also been shown to have antipsychotic effects, making it a potential treatment for schizophrenia and other psychiatric disorders.
properties
IUPAC Name |
3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c19-16-7-9-18(25-16)26(23,24)21-12-10-14(11-13-21)6-8-17(22)20-15-4-2-1-3-5-15/h1-5,7,9,14H,6,8,10-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZKONBWCKXURA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide |
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